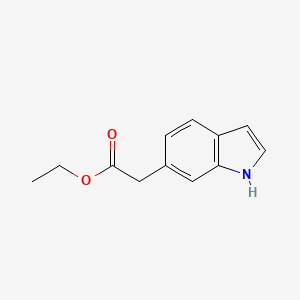

(1H-indol-6-yl)-acetic acid ethyl ester

Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Medicinal Chemistry

Indole derivatives are a cornerstone in the development of therapeutic agents and are integral to the synthesis of complex natural products. nih.govnih.govrsc.orgresearchgate.net The indole scaffold is a key component in numerous biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. nih.govsemanticscholar.org This widespread presence in biological systems has made indole and its derivatives a focal point for drug discovery, leading to the development of pharmaceuticals with a broad spectrum of activities, such as anti-inflammatory, antimicrobial, antiviral, and anticancer properties. rsc.orgresearchgate.net

In organic synthesis, the indole ring serves as a versatile building block. Its unique electronic properties allow for functionalization at various positions, enabling the construction of complex molecular architectures. nih.gov The reactivity of the indole nucleus, particularly its susceptibility to electrophilic substitution at the C3 position, provides a reliable handle for chemical modification. nih.gov This has facilitated the synthesis of a diverse library of indole-containing molecules for biological screening and materials science applications. nih.govnist.gov For instance, indole derivatives are utilized in the creation of dyes, polymers, and agrochemicals. nih.gov

The following table provides a snapshot of some notable indole derivatives and their applications, highlighting the chemical diversity and functional significance of this heterocyclic system.

| Indole Derivative | Significance/Application |

| Tryptophan | Essential amino acid, precursor to serotonin and melatonin. semanticscholar.org |

| Serotonin | Neurotransmitter involved in mood regulation. semanticscholar.org |

| Indomethacin | A non-steroidal anti-inflammatory drug (NSAID). rsc.org |

| Vincristine/Vinblastine | Anticancer agents derived from indole alkaloids. nih.gov |

| Melatonin | Hormone that regulates sleep-wake cycles. rsc.org |

Evolution of Indole Synthesis Techniques and Their Impact on Chemical Research

The enduring importance of the indole nucleus has spurred the development of a multitude of synthetic methods for its construction over the past century. appchemical.com These methods have evolved from classical name reactions to modern transition-metal-catalyzed processes, each contributing significantly to the accessibility and diversification of indole derivatives.

Classical Indole Syntheses:

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis. beilstein-journals.orgacs.orgresearchgate.netacs.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. beilstein-journals.orgacs.org The versatility of the Fischer synthesis allows for the preparation of a wide range of substituted indoles. acs.org

Reissert Indole Synthesis: This method involves the reductive cyclization of an o-nitrotoluene with diethyl oxalate (B1200264) to form an indole-2-carboxylic acid, which can then be decarboxylated. chemsrc.comiitkgp.ac.inresearchgate.netcarlroth.comacs.org

Leimgruber-Batcho Indole Synthesis: A highly efficient method for producing indoles and their substituted analogs, often providing high yields. nih.gov

Modern Indole Syntheses:

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and novel pathways for ring formation.

Larock Indole Synthesis: This palladium-catalyzed reaction involves the heteroannulation of an o-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. rsc.orgopenmedicinalchemistryjournal.comepa.govnih.gov

Hegedus Indole Synthesis: This method utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.

Buchwald-Hartwig Amination: While not a direct indole synthesis, this palladium-catalyzed cross-coupling reaction is instrumental in forming the key C-N bond in many modern indole syntheses, often used to prepare the necessary aniline (B41778) precursors.

The following table summarizes some key features of these influential indole synthesis methods.

| Synthesis Method | Key Reactants | Catalyst/Conditions | Primary Product Type |

| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acid (Brønsted or Lewis) | Substituted indoles beilstein-journals.orgacs.org |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Base, then reduction (e.g., Zn/AcOH) | Indole-2-carboxylic acids chemsrc.comiitkgp.ac.in |

| Larock | o-Iodoaniline, Alkyne | Palladium catalyst | 2,3-Disubstituted indoles rsc.orgnih.gov |

| Hegedus | o-Alkenyl aniline | Palladium(II) | Substituted indoles |

| Buchwald-Hartwig | Aryl halide, Amine | Palladium catalyst, Base | Aryl amines (precursors) |

The continuous refinement of these synthetic strategies has had a profound impact on chemical research, enabling the synthesis of increasingly complex indole-containing molecules and facilitating the exploration of their structure-activity relationships.

Overview of (1H-indol-6-yl)-acetic acid ethyl ester as a Synthetic and Research Target

This compound is a derivative of indole where an ethyl acetate (B1210297) group is attached to the 6-position of the indole ring. While specific research focusing exclusively on this particular isomer is not as prevalent in the literature as for its 1-yl or 3-yl counterparts, its structure suggests significant potential as a synthetic intermediate and a molecule of interest in medicinal chemistry.

The position of substitution on the indole ring can dramatically influence the biological activity of the resulting molecule. For instance, indole-3-acetic acid is a well-known plant hormone (auxin), while derivatives of indole-1-acetic acid have been explored for their anti-inflammatory properties. researchgate.net The 6-position offers another vector for structural diversification, and functionalization at this site can lead to novel pharmacological profiles. The synthesis of 6-functionalized indoles is an active area of research, with methods like the Leimgruber-Batcho reaction being employed to create benzonitrile (B105546) derivatives at this position for evaluation as enzyme inhibitors. beilstein-journals.org

The synthesis of this compound would likely involve the initial construction of a 6-substituted indole core, followed by the introduction of the acetic acid ethyl ester side chain. Strategies for preparing 6-functionalized indoles often rely on the use of appropriately substituted anilines as starting materials in classical indole syntheses or modern catalytic methods. rsc.org The ethyl ester moiety serves as a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore in many bioactive molecules, or it can be further modified to create amides and other derivatives.

While detailed research findings and extensive data tables for this compound are not widely available in the public domain, its structural relationship to other biologically active indole acetic acids suggests that it is a worthy target for future synthetic and medicinal chemistry research. The exploration of its properties could unveil new therapeutic leads or valuable chemical probes.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 2-(1H-indol-6-yl)acetate |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)8-9-3-4-10-5-6-13-11(10)7-9/h3-7,13H,2,8H2,1H3 |

InChI Key |

KWLUHAFODMLMSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)C=CN2 |

Origin of Product |

United States |

Mechanistic Studies of Reactions Involving the 1h Indol 6 Yl Acetic Acid Ethyl Ester Moiety

Analysis of Nucleophilic and Electrophilic Reactivity of the Indole (B1671886) Ring and Ester Functionality

The reactivity of (1H-indol-6-yl)-acetic acid ethyl ester is dictated by the distinct chemical properties of its two primary functional components: the indole ring and the ethyl ester group.

The Indole Ring: The indole ring is a π-excessive aromatic heterocycle, meaning it possesses a high electron density, which renders it highly nucleophilic. bhu.ac.inresearchgate.net This inherent electron-rich nature makes the indole nucleus particularly susceptible to electrophilic substitution reactions. bhu.ac.inwikipedia.org The site of greatest reactivity in an unsubstituted indole is the C3 position of the pyrrole (B145914) ring, which is estimated to be 10¹³ times more reactive than benzene (B151609). wikipedia.org Electrophilic attack at C3 is favored because the resulting cationic intermediate (arenium ion) is highly stabilized through resonance, with the positive charge being effectively delocalized by the nitrogen atom. bhu.ac.in

In the case of this compound, the C3 position is unsubstituted and remains the primary site for electrophilic attack. However, the substituent at the C6 position can electronically influence other positions. The nitrogen atom (N1) of the indole ring possesses a lone pair of electrons, but unlike typical amines, indole is not basic because this lone pair is delocalized as part of the 10 π-electron aromatic system. wikipedia.org Nevertheless, the N-H proton is weakly acidic (pKa ≈ 17) and can be removed by strong bases like sodium hydride or organolithium reagents to form the indolyl anion. bhu.ac.in This anion is a potent nucleophile that can react with electrophiles at either the N1 or C3 position, depending on the reaction conditions and the nature of the electrophile. bhu.ac.in

The Ester Functionality: The ethyl ester group (-CH₂COOCH₂CH₃) contains a carbonyl carbon that is electrophilic due to the polarization of the C=O bond. libretexts.org This makes it a target for nucleophilic attack, primarily through nucleophilic acyl substitution reactions. Common reactions include hydrolysis (reaction with water to form the corresponding carboxylic acid) and aminolysis (reaction with an amine to form an amide). The carbonyl oxygen, with its lone pairs of electrons, can also undergo electrophilic attack, a key step in acid-catalyzed ester reactions. libretexts.org Compared to other carbonyl compounds like aldehydes and ketones, esters are generally less reactive towards nucleophiles. libretexts.org

C-H Activation and Regioselective Functionalization Mechanisms in Indole Derivatives

Direct C-H activation has become a cornerstone of modern organic synthesis, providing an atom-economical approach to functionalize otherwise inert C-H bonds without the need for pre-installed leaving groups. mdpi.com For indole derivatives, the primary challenge lies in controlling the regioselectivity of the functionalization, given the presence of multiple, electronically distinct C-H bonds. chim.it

The C-H bonds of the pyrrole ring (C2 and C3) are inherently more reactive than those of the benzenoid ring (C4, C5, C6, C7). chim.it Functionalization typically occurs at the C3 position via electrophilic substitution pathways. chim.it When the C3 position is occupied, reactions often proceed at the C2 position. chim.it

Functionalization of the less reactive benzenoid C-H bonds is a significant synthetic challenge. chim.itnih.gov Achieving regioselectivity at these positions often necessitates the use of a directing group, typically installed at the N1 position. chim.it For a C6-substituted indole like this compound, directing groups can steer functionalization towards the C7 or C5 positions. For instance, a removable N-pivaloyl group has been used to direct Rh-catalyzed alkenylation to the C7 position. chim.it

Common mechanisms for transition-metal-catalyzed C-H functionalization of indoles include:

Concerted Metalation-Deprotonation (CMD): This mechanism is frequently proposed for palladium-catalyzed C2-arylations. It involves a six-membered cyclic transition state where the C-H bond is broken with the assistance of a base, avoiding the formation of a discrete, high-energy organometallic intermediate. chim.itacs.org

Directing Group-Assisted C-H Activation: A functional group on the indole, often at N1, coordinates to the metal catalyst. This coordination brings the catalytic center into close proximity to a specific C-H bond (e.g., C2 or C7), facilitating its cleavage in an intramolecular fashion. chim.it This strategy is highly effective for activating the less reactive benzenoid positions.

Cross-Dehydrogenative Coupling (CDC): This powerful strategy involves the direct coupling of two different C-H bonds under oxidative conditions, forming a C-C or C-X bond with the only byproduct often being water or dihydrogen. chim.it Palladium, copper, and rhodium are common catalysts for these transformations. chim.it

Palladium-Catalyzed Reactions: Mechanistic Insights in Indole Synthesis and Functionalization

Palladium catalysis is an exceptionally powerful tool for both the synthesis and functionalization of the indole core. beilstein-journals.orgnih.gov While the target molecule is already an indole, understanding Pd-catalyzed synthesis provides context for its functionalization. Synthetic routes often involve intramolecular C-H activation or cyclization of precursors formed via Pd-catalyzed cross-coupling, such as Sonogashira reactions. nih.govmdpi.comacs.org

In the functionalization of the indole ring, palladium catalysts are paramount. The mechanisms of these reactions are complex and often depend on the specific reaction partners (e.g., alkenes, arenes) and conditions.

Alkenylation: The intermolecular alkenylation of indoles often proceeds through an oxidative palladium-catalyzed pathway. beilstein-journals.orgnih.gov A key step is the formation of a σ-alkyl palladium complex. beilstein-journals.org Two main pathways have been proposed for its formation: nih.gov

Indole Activation: An electrophilic Pd(II) species attacks the electron-rich indole ring (typically at C3) to generate an indolyl-palladium(II) complex. This complex then undergoes migratory insertion with the alkene.

Alkene Activation: The Pd(II) catalyst first coordinates to the alkene, forming a π-olefin complex. This activated complex is then attacked by the nucleophilic indole ring.

Following the formation of the σ-alkyl complex, a syn-β-hydride elimination step occurs, which releases the alkenylated indole product and a Pd(0)-hydride species. An oxidant, such as Cu(OAc)₂, is required to regenerate the active Pd(II) catalyst to complete the catalytic cycle. beilstein-journals.orgnih.gov

Arylation: Palladium-catalyzed C-H arylation of indoles, particularly at the C2 position, is often proposed to proceed via a concerted metalation-deprotonation (CMD) mechanism, especially when the reaction medium is acidic. chim.itacs.org This pathway is supported by both experimental and computational studies. acs.org

Synergistic Catalysis: In some complex transformations, the interplay between palladium and a co-catalyst, such as a copper(I) salt, is crucial. researchgate.netnih.gov For example, in the formation of indoles from (2-alkynyl)-phenylisocyanates, DFT calculations have shown that while a Pd(0) catalyst alone favors a competing reaction, the addition of a Cu(I) co-catalyst significantly lowers the activation barrier for the desired intramolecular cyclization step. researchgate.netnih.gov The Cu(I) complex acts as a Lewis acid, activating the alkyne group towards nucleophilic attack by the nitrogen. researchgate.netnih.gov

Computational and Experimental Mechanistic Elucidation of Ester Hydrolysis and Formation

The ethyl ester group of this compound is a key reactive handle. Its hydrolysis to the corresponding carboxylic acid or its formation via esterification are fundamental transformations.

Ester Hydrolysis: The hydrolysis of an ester involves the cleavage of the acyl-oxygen bond. The mechanism is typically a nucleophilic acyl substitution. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (⁻OCH₂CH₃) as the leaving group, which subsequently deprotonates the newly formed carboxylic acid.

Computational studies, often using Density Functional Theory (DFT), have provided deep insights into this process. For the hydrolysis of ethyl acetate (B1210297), modeling has shown that the inclusion of explicit solvent molecules is critical for accurately predicting the reaction pathway and energy barriers. nih.govacs.org The rate-determining step can vary depending on the specific substrate and catalyst; it can be the formation of the tetrahedral intermediate, its collapse, or the final product elimination. nih.govacs.org

Experimentally, the kinetics of ester hydrolysis can be readily studied. It has been demonstrated that ethyl esters hydrolyze approximately 2-3 times more slowly than the corresponding methyl esters, reflecting the greater steric hindrance and slightly stronger electron-donating character of the ethyl group. nih.gov

Ester Formation: The most common method for ester formation is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions. The mechanism is the microscopic reverse of acid-catalyzed hydrolysis. It begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester product. Computational studies of related reactions, such as the aminolysis of esters, suggest that both concerted and stepwise mechanisms are possible, with catalysis by a second molecule of the nucleophile significantly lowering the activation barriers by facilitating proton transfer through a six-membered transition state. researchgate.net

Pathways of Oxidation and Reduction of Indole-Acetic Acid Ethyl Esters

The this compound moiety can undergo redox reactions at either the indole ring or the ester group.

Oxidation: The electron-rich indole ring is susceptible to oxidation. The C2-C3 double bond is the most common site of oxidative attack. The oxidation of the closely related indole-3-acetic acid (IAA) is well-documented, particularly its enzymatic oxidation by peroxidases. acs.orgresearchgate.net This process is a key pathway for regulating auxin levels in plants. researchgate.netnih.gov The major oxidation product of IAA is 2-oxindole-3-acetic acid (OxIAA). nih.gov The reaction mechanism is believed to proceed through the standard peroxidase catalytic cycle, involving Compound I and Compound II intermediates of the enzyme. researchgate.net This oxidative pathway can also generate reactive free radicals. acs.org By analogy, the oxidation of this compound would be expected to yield (2-oxo-2,3-dihydro-1H-indol-6-yl)-acetic acid ethyl ester as a primary product.

Reduction: Both the indole ring and the ester group can be reduced under appropriate conditions.

Indole Ring Reduction: The pyrrole portion of the indole nucleus can be selectively reduced to an indoline (B122111) (a 2,3-dihydroindole). This transformation is typically achieved using methods like catalytic hydrogenation or with reagents such as zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in This reaction converts the aromatic pyrrole ring into a saturated five-membered amine ring.

Ester Group Reduction: The ethyl ester can be reduced to a primary alcohol, yielding 2-(1H-indol-6-yl)ethanol. This requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by a second hydride addition after the elimination of the ethoxide leaving group.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1h Indol 6 Yl Acetic Acid Ethyl Ester

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.acs.orgrsc.orgresearchgate.netnih.govchemicalbook.commassbank.eudoi.org

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For (1H-indol-6-yl)-acetic acid ethyl ester, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for unambiguous structural confirmation.

Application of 1H, 13C, and 2D NMR Techniques for Definitive Structure Assignment.acs.orgrsc.orgresearchgate.netnih.govchemicalbook.comdoi.org

The definitive assignment of the structure of this compound is achieved through a combination of ¹H NMR, ¹³C NMR, and various 2D NMR techniques.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For indole (B1671886) derivatives, characteristic signals are observed for the protons on the indole ring and the ethyl ester group. nih.govresearchgate.net The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with other atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. In indole acetic acid derivatives, distinct signals are observed for the carbons of the indole ring, the carbonyl group of the ester, and the ethyl group. rsc.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms.

COSY experiments identify protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC correlates proton signals with the directly attached carbon atoms.

Interactive Data Table: Representative NMR Data for Indole Acetic Acid Derivatives

This table presents typical chemical shift ranges for protons and carbons in indole acetic acid derivatives, which are analogous to what would be expected for this compound. Actual values for the target compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | 10.50–12.0 rsc.org | - |

| Indole Ring CH | 6.5–8.0 rsc.org | 100–140 rsc.org |

| -CH₂- (acetic acid) | ~3.7 | ~31 |

| -C=O (ester) | - | ~172 rsc.org |

| -O-CH₂- (ethyl) | ~4.2 | ~61 |

| -CH₃ (ethyl) | ~1.3 | ~14 |

Isotopic Labeling and Deuterium (B1214612) Incorporation Studies for Mechanistic Investigations via NMR.nist.gov

Isotopic labeling, particularly with deuterium (²H), is a powerful tool for probing reaction mechanisms and understanding the fate of specific atoms in a chemical transformation. nih.gov In the context of this compound, deuterium can be incorporated at specific positions in the molecule.

By comparing the NMR spectra of the labeled and unlabeled compounds, researchers can track the position of the deuterium atom. For instance, in a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear. In a ¹³C NMR spectrum, the signal for the carbon attached to deuterium will show a characteristic splitting pattern and a slight upfield shift. These changes provide direct evidence for the involvement of specific C-H bonds in a reaction, helping to elucidate the underlying mechanism. clockss.org

Conformational Analysis and Stereochemical Assignment using Advanced NMR and Circular Dichroism (CD) Spectroscopy.massbank.eu

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its properties and biological activity. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the spatial proximity of atoms. By measuring the NOE between different protons, it is possible to deduce the preferred conformation of the molecule in solution.

Circular Dichroism (CD) spectroscopy is another valuable technique for studying the stereochemistry of chiral molecules. While this compound itself is not chiral, derivatives with stereocenters could be analyzed by CD spectroscopy. This technique measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

Mass Spectrometry (MS) Techniques for Molecular Mass, Fragmentation Pattern, and Impurity Profiling.acs.orgresearchgate.netnih.govrsc.orgnih.govrsc.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation patterns, and identify and quantify impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification in Research.nih.govrsc.org

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.govnih.govmdpi.com This method is particularly useful for analyzing complex mixtures, such as reaction products or biological samples, to identify and quantify this compound and its metabolites. nih.govresearchgate.netmdpi.com

In an LC-MS/MS experiment, the sample is first separated by LC, and the eluting components are then introduced into the mass spectrometer. The parent ion corresponding to the compound of interest is selected and fragmented, and the resulting fragment ions are detected. This process, known as tandem mass spectrometry (MS/MS), provides a unique "fingerprint" for the molecule, enhancing the confidence in its identification. massbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes.nih.govrsc.orgresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and thermally stable compounds. scholarsresearchlibrary.com For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. nih.govcapes.gov.brresearchgate.net This typically involves converting polar functional groups into less polar ones.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection. GC-MS provides excellent chromatographic resolution and is highly effective for the identification and quantification of analytes in various matrices. researchgate.net

Interactive Data Table: Comparison of MS Techniques for the Analysis of this compound

| Technique | Principle | Sample Requirements | Primary Applications |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | Soluble in a suitable solvent. | Analysis of complex mixtures, metabolite identification, quantification in biological matrices. nih.govnih.gov |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Volatile or amenable to derivatization to increase volatility. nih.gov | Analysis of volatile impurities, quantification of derivatized analytes. researchgate.net |

Infrared (IR) Spectroscopy for Characterization of Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and investigate bond vibrations within a molecule. When applied to this compound, the resulting spectrum reveals characteristic absorption bands corresponding to its distinct structural features: the indole ring, the ethyl ester group, and the methylene (B1212753) bridge.

The indole N-H group typically exhibits a stretching vibration in the region of 3500-3300 cm⁻¹. researchgate.net The precise position of this peak can indicate the extent of hydrogen bonding in the sample. The aromatic C-H stretching vibrations of the indole ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl group and the methylene linker absorb just below 3000 cm⁻¹.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching band, which is strong and sharp. For aliphatic esters like this compound, this band is typically observed in the 1750-1735 cm⁻¹ region. libretexts.orgorgchemboulder.com Furthermore, the ester functional group is characterized by two distinct C-O stretching vibrations, which appear as strong bands in the 1300-1000 cm⁻¹ range of the spectrum. orgchemboulder.comspectroscopyonline.com These bands, often referred to as the "fingerprint" of the ester group, arise from the asymmetric and symmetric stretching of the C-O-C moiety.

The table below summarizes the expected characteristic IR absorption bands for this compound based on typical ranges for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3500 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Ester C=O | Stretch | 1750 - 1735 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Ester C-O | Stretch | 1300 - 1000 | Strong (two bands) |

X-ray Crystallography for Precise Solid-State Structural Determination of Indole Esters and their Analogues

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled insight into the molecular structure of indole esters and their analogues, revealing detailed information on bond lengths, bond angles, and the conformation of the molecule. nih.gov For complex heterocyclic compounds, crystallographic analysis confirms molecular connectivity and stereochemistry. researchgate.net

While a crystal structure for this compound is not publicly available, analysis of analogous indole derivatives provides a clear indication of the type of data that can be obtained. For example, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid reveals the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups. nih.gov Similarly, studies on other functionalized indoles have detailed how intermolecular hydrogen bonds, such as N-H···N interactions, stabilize the three-dimensional molecular packing network. mdpi.com

The data obtained from an X-ray crystallographic analysis is extensive and includes:

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | Describes the conformation of flexible parts of the molecule. |

| Hydrogen Bonding | Identifies and quantifies the geometry of hydrogen bonds between molecules. |

Hyphenated and Advanced Analytical Platforms for Comprehensive Chemical Research

In modern chemical research, single analytical techniques are often insufficient for the comprehensive characterization of complex samples. Hyphenated analytical techniques address this challenge by coupling a separation method with a spectroscopic detection method. nih.gov This powerful combination leverages the separation capabilities of techniques like gas chromatography (GC) or liquid chromatography (LC) with the identification power of spectroscopy, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR). ajrconline.orgresearchgate.net

The principle involves physically interfacing two or more instruments to create a unified system that provides more detailed information than the individual components alone. ijpsjournal.com For instance, in an LC-MS system, the LC separates the components of a mixture, and each separated component is then directly introduced into the MS for mass analysis and potential identification. researchgate.net This approach is invaluable for analyzing reaction mixtures, identifying impurities, or studying metabolites of a parent compound like this compound. nih.gov

Common hyphenated platforms relevant to the analysis of indole esters include:

LC-MS (Liquid Chromatography-Mass Spectrometry): Widely used for the separation, detection, and quantification of non-volatile compounds in complex mixtures. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for the analysis of volatile and semi-volatile compounds.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): Allows for the direct structural elucidation of compounds as they are separated by the LC.

LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy): Provides functional group information for each separated component. nih.gov

These integrated platforms enhance analytical performance by improving resolution, sensitivity, and sample throughput, making them indispensable tools in pharmaceutical and chemical research. ajrconline.org

Spatial Distribution Analysis using Mass Spectrometry Imaging (MSI) in Research Models

Mass Spectrometry Imaging (MSI) is an advanced analytical technique that visualizes the spatial distribution of molecules directly in tissue sections or other complex samples without the need for labels. scienceopen.com This technology combines the chemical specificity of mass spectrometry with the spatial information of microscopy, creating molecular maps that show where specific compounds, including parent drugs and their metabolites, are located within a sample. nih.gov

The general workflow for an MSI experiment involves coating a thin cryo-section of a tissue sample with a matrix (for MALDI-MSI), which facilitates the desorption and ionization of analytes. nih.gov A laser is then rastered across the entire sample surface, acquiring a full mass spectrum at each discrete point (pixel). Software then reconstructs an image based on the intensity of a specific mass-to-charge ratio (m/z) at each pixel, effectively mapping the distribution of the corresponding molecule. mdpi.com

In pharmaceutical research, MSI is a powerful tool for studying pharmacokinetics and pharmacodynamics. researchgate.net It can simultaneously detect and map the distribution of an administered compound, such as this compound, and its various metabolites within different organs and tissues. scienceopen.com Unlike techniques such as whole-body autoradiography, MSI can differentiate between a parent drug and its metabolites due to their different masses. nih.gov This capability provides crucial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, helping to understand its efficacy and potential toxicity. scienceopen.com

Computational Chemistry and Theoretical Studies of 1h Indol 6 Yl Acetic Acid Ethyl Ester

Molecular Docking Studies for Elucidating Hypothetical Binding Modes with Macromolecular TargetsNo molecular docking studies have been published that investigate the binding of (1H-indol-6-yl)-acetic acid ethyl ester to any macromolecular targets.

This review highlights a clear opportunity for future research. The application of these established computational methods to this compound could provide valuable insights into its unique chemical and physical properties, potentially uncovering novel applications and distinguishing its behavior from that of its more studied isomers.

Quantitative Structure-Activity Relationship (QSAR) and In Silico ADME Modeling of this compound

Computational chemistry and theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, are pivotal in modern drug discovery and development. japsonline.comjapsonline.com These methods provide a rational basis for the design of new chemical entities and for the optimization of lead compounds by predicting their biological activities and pharmacokinetic properties, thereby reducing the time and costs associated with extensive experimental work. researchgate.net For indole (B1671886) derivatives, a class of heterocyclic compounds with a wide array of biological activities, QSAR and in silico ADME studies have been instrumental in elucidating the structural requirements for their therapeutic effects. japsonline.comijpsr.com

While specific QSAR models and comprehensive in silico ADME data for this compound are not extensively available in the public domain, the general principles and findings from studies on closely related indole derivatives can provide valuable insights. These studies often employ various molecular descriptors to correlate the chemical structure of compounds with their biological activities. ijpsr.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com For indole derivatives, QSAR studies have been employed to understand the structural features that govern their interactions with various biological targets. ijpsr.comnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, which are then correlated with the biological activity using statistical methods like multiple linear regression (MLR). ijpsr.com

Detailed Research Findings from Related Indole Derivatives:

Research on various indole derivatives has highlighted the importance of specific structural modifications in modulating their biological activity. For instance, studies on indole-3-yl-amide derivatives have shown that substitutions at the 3rd position of the indole skeleton can significantly influence their activity as monoamine oxidase (MAO) inhibitors. 2D QSAR studies on indole derivatives as selective COX-2 inhibitors have revealed that alignment-independent descriptors and physicochemical properties like potential surface area and hydrophobicity are crucial for their inhibitory action. ijpsr.com Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to analyze phosphodiesterase IV inhibitors, indicating that steric, electrostatic, and hydrophobic fields play a significant role in their activity. nih.gov

To illustrate the application of QSAR in the context of this compound, a hypothetical data table for a series of related compounds is presented below. This table showcases the types of molecular descriptors that are often used in QSAR studies and how they might correlate with biological activity.

Table 1: Hypothetical QSAR Data for a Series of Indole-6-acetic Acid Derivatives

This table is for illustrative purposes only and does not represent experimentally validated data.

| Compound | R-Group | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

| 1 | -H | 2.5 | 203.24 | 45.6 | 10.5 |

| 2 | -CH₃ | 2.9 | 217.27 | 45.6 | 8.2 |

| 3 | -Cl | 3.1 | 237.68 | 45.6 | 5.1 |

| 4 | -F | 2.7 | 221.23 | 45.6 | 7.5 |

| 5 | -OCH₃ | 2.4 | 233.27 | 54.8 | 9.8 |

In Silico ADME Modeling

In silico ADME modeling involves the use of computational tools to predict the pharmacokinetic properties of a compound. japsonline.comresearchgate.netsciencescholar.us These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. japsonline.comresearchgate.net Parameters such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, human intestinal absorption, and plasma protein binding are commonly evaluated. japsonline.com For indole derivatives, in silico ADME studies have been used to assess their potential as drug candidates. japsonline.comresearchgate.net

Predicted ADME Properties for this compound:

The following table presents the predicted in silico ADME properties for this compound. These values were generated using computational models and provide an estimation of the compound's pharmacokinetic behavior.

Table 2: Predicted In Silico ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 203.24 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Octanol/Water Partition Coefficient) | 2.5 | Optimal lipophilicity for drug absorption |

| Aqueous Solubility (LogS) | -3.2 | Moderately soluble |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Penetration | Yes | Potential to cross the BBB |

| Cytochrome P450 (CYP2D6) Inhibition | No | Low risk of drug-drug interactions via this isoform |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |

Structure Activity Relationship Sar Investigations of 1h Indol 6 Yl Acetic Acid Ethyl Ester Derivatives

Rational Design Principles for Modifying the Indole-Acetic Acid Ethyl Ester Scaffold

The modification of the (1H-indol-6-yl)-acetic acid ethyl ester scaffold is guided by established rational drug design principles to enhance its hypothetical therapeutic properties. These strategies aim to optimize the molecule's interaction with its biological target, improve its pharmacokinetic profile, and reduce off-target effects. nih.gov Key approaches include pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and bioisosteric replacement.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. proceedings.sciencenih.gov For an indole (B1671886) derivative, the model might highlight the indole N-H group as a hydrogen bond donor, the benzene (B151609) ring as a hydrophobic region, and the ester moiety as a hydrogen bond acceptor. mdpi.com This model then serves as a template for designing new derivatives with a higher probability of being active. proceedings.science

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govmdpi.com By analyzing how properties like lipophilicity (LogP), electronic effects (Hammett constants), and steric parameters (Taft parameters) of different substituents on the indole scaffold affect a compound's potency, predictive 3D-QSAR models can be generated. nih.govmdpi.com These models guide the design of new analogs with enhanced activity by suggesting optimal physicochemical features. nih.govresearchgate.net

Bioisosteric replacement is another critical tool, involving the substitution of one atom or group with another that has similar physical or chemical properties, to improve the molecule's profile. nih.govresearchgate.net For the indole scaffold, the entire indole ring could be replaced by a bioisostere like benzofuran (B130515) or indazole to explore different interactions with a target protein while maintaining key structural elements. nih.govmdpi.com Similarly, the carboxylic ester function could be replaced with other groups like hydroxytriazoles or hydroxyfurazans to modulate acidity and binding interactions without losing the necessary activity. nih.gov This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Systematic Exploration of Substituent Effects on Hypothetical Activity and Target Interaction

The systematic modification of the this compound scaffold at various positions is crucial for understanding its SAR and for optimizing its interaction with a hypothetical biological target. The nature and position of each substituent can profoundly influence the molecule's electronic properties, conformation, and ability to form key interactions. researchgate.net

The nitrogen atom at the N-1 position of the indole ring is a key site for modification. The N-H group can act as a crucial hydrogen bond donor in interactions with a biological target. nih.gov Therefore, its substitution can have significant consequences for binding affinity.

N-Alkylation and N-Acylation : The introduction of alkyl or acyl groups at the N-1 position removes the hydrogen bond donor capability. nih.govnih.gov If this N-H bond is critical for receptor binding, N-substitution often leads to a significant decrease or complete loss of activity. nih.gov Conversely, if the binding pocket has a hydrophobic region near the N-1 position, adding a suitable alkyl or benzyl (B1604629) group could enhance activity through new van der Waals or hydrophobic interactions. N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the electronic nature of the indole ring. nih.gov The choice of the acylating agent can be tailored to explore different steric and electronic requirements. nih.govresearchgate.net

Impact on Physicochemical Properties : N-alkylation generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability. While this can sometimes improve bioavailability, it may also lead to non-specific binding. The specific choice of the N-substituent allows for fine-tuning of these properties to achieve a desired therapeutic profile. nih.govresearchgate.net

Table 1: Hypothetical Influence of N-1 Functionalization on Receptor Binding Affinity

| Compound | R1 Substituent | Key Feature | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| Parent | -H | H-bond donor | 50 |

| Derivative A | -CH₃ | H-bond donor removed; adds bulk | 500 |

| Derivative B | -COCH₃ | H-bond donor removed; H-bond acceptor added | 800 |

The ethyl ester of the acetic acid side chain is a critical functional group that significantly influences the compound's properties and can be designed as a prodrug. Esters are often used in drug design to mask a more polar carboxylic acid group, thereby increasing lipophilicity and enhancing absorption across biological membranes. nih.gov

Once inside the body, the ester can undergo enzymatic hydrolysis by esterases, which are abundant in tissues like the liver and blood, to release the active carboxylic acid derivative, (1H-indol-6-yl)-acetic acid. nih.govresearchgate.net This bioconversion from a neutral, more lipophilic molecule to a negatively charged, more hydrophilic molecule can dramatically alter the biological profile. nih.gov The resulting carboxylic acid may have a different binding mode or affinity for the target receptor compared to its ester precursor. nih.gov For instance, the carboxylate anion could form strong ionic interactions or hydrogen bonds with key residues in the active site that the ester cannot.

The rate of hydrolysis can be modulated by altering the steric and electronic properties of the alcohol part of the ester. nih.gov For example, bulkier esters are generally hydrolyzed more slowly. This allows for control over the release kinetics of the active acid form, potentially prolonging its duration of action or targeting its release to specific tissues with high esterase activity.

Modifying the benzene portion of the indole ring is a common strategy to fine-tune the electronic and steric properties of the molecule. The position and nature of the substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can significantly impact target interaction. wikipedia.org

Electronic Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring system, which can enhance π-π stacking interactions with aromatic residues in the receptor's binding pocket. researchgate.net Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) decrease the electron density and can form halogen bonds or other specific polar interactions. researchgate.net EWGs generally make the indole ring less reactive toward electrophilic substitution. wikipedia.org

Table 2: Hypothetical Substituent Effects on the Benzene Ring

| Compound | Position | Substituent (R) | Electronic Effect | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|

| Parent | - | -H | Neutral | 50 |

| Derivative D | C-5 | -Cl | Electron-withdrawing | 25 |

| Derivative E | C-5 | -OCH₃ | Electron-donating | 40 |

| Derivative F | C-4 | -Cl | Electron-withdrawing | 120 |

The C-2 and C-3 positions of the pyrrole (B145914) ring are the most reactive sites of the indole nucleus, particularly toward electrophilic substitution at C-3. researchgate.netnih.gov Functionalization at these positions is a primary strategy for diversifying indole scaffolds and modulating biological activity. researchgate.net

C-3 Position : As the most nucleophilic carbon, the C-3 position is a common site for introducing a wide variety of substituents. nih.gov The acetic acid side chain in many natural and synthetic indoles (like the plant hormone auxin) is at this position. Attaching different groups here can directly impact interactions within the binding pocket. The size, shape, and functionality of the C-3 substituent are critical determinants of activity.

C-2 Position : While less reactive than C-3, the C-2 position is also a key site for modification. Introducing substituents at C-2 can significantly alter the electronic properties of the ring and influence the conformation of adjacent groups. nih.gov In many bioactive indole derivatives, a substituent at C-2, such as a methyl group or a carboxamide, is essential for activity. mdpi.com Disubstitution at both C-2 and C-3 can create highly potent and complex molecules. researchgate.net The oxidative activation of the C2-C3 π bond is another strategy to introduce oxygen-containing functionalities, leading to complex indoline (B122111) structures. rsc.org

Stereochemical Considerations in SAR and Their Importance in Molecular Recognition

When modifications to the this compound scaffold introduce one or more chiral centers, stereochemistry becomes a critical factor in the SAR analysis. Biological systems, such as receptors and enzymes, are inherently chiral, and as a result, they often interact differently with the enantiomers of a chiral molecule. acs.org

The differential binding of enantiomers can lead to one being significantly more potent than the other (the eutomer), while the other may be less active or even inactive (the distomer). In some cases, the distomer might bind to a different target, causing unwanted side effects. Therefore, the synthesis and testing of individual enantiomers are essential for a complete understanding of the SAR. mdpi.com

For example, if a chiral center is introduced on the α-carbon of the acetic acid side chain, the (R)- and (S)-enantiomers could adopt different conformations, leading to one fitting more optimally into the receptor's binding site. The development of stereoselective synthetic methods, such as those using chiral catalysts, is crucial for accessing enantiomerically pure indole derivatives for biological evaluation. acs.orggoogle.com This allows for the precise mapping of the three-dimensional requirements of the binding site and the rational design of more effective and safer therapeutic agents.

Medicinal Chemistry and Biological Evaluation Strategies Employing the Indole Acetic Acid Ethyl Ester Scaffold

The Indole (B1671886) Scaffold as a Privileged Structure in Contemporary Drug Design Research

The indole nucleus, a bicyclic aromatic heterocycle, is considered a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets with high affinity. nih.govresearchgate.net This versatility stems from its structural features: a planar, aromatic system capable of engaging in π-stacking interactions, a hydrogen bond donor in the form of the N-H group, and multiple sites for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties. aip.orgnih.gov These characteristics enable indole derivatives to mimic the structures of endogenous ligands and fit into the binding pockets of various proteins. researchgate.net

The indole moiety is a key component in numerous natural products, alkaloids, and synthetic drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.commdpi.com Its structural resemblance to tryptophan allows it to interact with targets such as enzymes and receptors that recognize this essential amino acid. nih.gov The inherent biocompatibility and relatively low toxicity of many indole-based compounds further enhance their appeal as starting points for drug development. aip.org The ethyl ester of indole-6-acetic acid provides a lipophilic handle that can influence pharmacokinetic properties and can be readily hydrolyzed by esterases in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. The position of the acetic acid ethyl ester group at the 6-position of the indole ring offers a distinct substitution pattern compared to the more commonly studied 3-substituted indoles, potentially leading to novel pharmacological profiles.

Strategies for Investigating Interactions with Pharmacological Targets

To elucidate the therapeutic potential of novel compounds like (1H-indol-6-yl)-acetic acid ethyl ester, a systematic investigation of their interactions with pharmacological targets is essential. This involves a combination of computational and experimental approaches to identify and characterize these interactions.

Determining the binding affinity of a ligand for its target is a critical step in drug discovery. Several biophysical and biochemical techniques are employed for this purpose:

Radioligand Binding Assays: This classic method involves the use of a radiolabeled ligand that is known to bind to the target receptor or enzyme. The ability of the test compound, such as an indole ester, to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Ki). nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. This allows for the real-time monitoring of binding and dissociation, providing kinetic data (kon and koff) in addition to the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used to assess binding affinities. acs.org These methods rely on changes in the fluorescence properties of a labeled molecule upon binding.

High-Performance Affinity Chromatography (HPAC): HPAC can be used to screen for and characterize drug-protein interactions by using columns with immobilized proteins like human serum albumin (HSA). unl.edu

These methodologies provide quantitative data on the strength of the interaction between a compound and its target, which is crucial for establishing structure-activity relationships (SAR).

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Therefore, evaluating the enzyme inhibitory potential of indole esters is a key area of investigation.

The development of an enzyme inhibition assay typically involves:

Selection of a suitable substrate: The substrate should be converted by the enzyme into a product that can be easily detected and quantified.

Optimization of assay conditions: This includes pH, temperature, buffer composition, and concentrations of the enzyme and substrate to ensure a robust and reproducible assay.

Detection method: The formation of the product or the depletion of the substrate can be monitored using various methods, such as spectrophotometry, fluorometry, or luminometry. cellbiolabs.com

Once an assay is developed, it can be used for high-throughput screening (HTS) to test large libraries of compounds. For a specific compound like this compound, its inhibitory activity would be determined by measuring the enzyme's activity in the presence of varying concentrations of the compound. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency. For instance, indole derivatives have been evaluated as inhibitors of enzymes like cyclooxygenase (COX) and DNA gyrase. nih.govnih.gov

The design of novel indole esters for specific biological targets often involves a combination of rational design and combinatorial chemistry approaches.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target receptor or enzyme is known, computational docking studies can be performed to predict how novel indole esters might bind. nih.gov This allows for the design of molecules with improved complementarity to the binding site.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on the structures of known active ligands. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can help identify the key chemical features required for biological activity. mdpi.com

Once novel indole esters are synthesized, their binding to the intended receptor is experimentally validated using the affinity assessment methodologies described earlier. These studies are critical for confirming the design hypothesis and guiding further optimization of the lead compounds.

Pre-clinical Evaluation Methodologies for Biological Potential (In Vitro and In Vivo Research Models)

Following the initial characterization of target binding and enzyme inhibition, promising compounds undergo further pre-clinical evaluation to assess their biological effects in more complex systems.

Cell-based assays are fundamental for understanding how a compound affects cellular functions and for bridging the gap between molecular interactions and physiological outcomes.

Cell Proliferation and Cytotoxicity Assays: These assays are crucial for evaluating the anticancer potential of a compound or its general toxicity. The MTT assay is a common colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. frontiersin.org For example, the cytotoxic activity of indole derivatives has been tested against various cancer cell lines such as HepG2, MCF-7, and HeLa. frontiersin.orgksu.edu.sa

Pathway Modulation Assays: To understand the mechanism of action, it is important to investigate how a compound modulates specific cellular signaling pathways. This can be achieved through various techniques:

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins within a signaling pathway.

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter to measure the activation of a particular signaling pathway.

Immunofluorescence and Immunohistochemistry: These methods use antibodies to visualize the localization and expression of proteins within cells and tissues, providing insights into pathway activation.

The data from these cell-based assays provide valuable information on the cellular efficacy and mechanism of action of compounds like this compound, guiding decisions for further development into in vivo models.

Interactive Data Table: Examples of Indole Derivatives and their Biological Evaluation

| Compound Class | Target/Assay | Example Finding | Reference |

| Indole-acrylamide derivatives | Tubulin targeting | Molecular docking studies showed hydrogen bonding with βAsn258 and βCys241 in the colchicine-binding site of tubulin. | nih.gov |

| Indole Mannich base derivatives | Cytotoxicity (MTT assay) | Compound 1c showed high activity against HepG2 (LC50-0.9 μm), MCF-7 (LC50-0.55 μm), and HeLa (LC50-0.50 μm) cancer cell lines. | frontiersin.org |

| Indole Schiff base derivatives | Anti-inflammatory (COX inhibition) | Compound S14 showed 63.69% inhibition of inflammation after 3 hours. | nih.gov |

| Indole-based hydrazide-hydrazones | Enzyme inhibition (AChE/BChE) | Novel derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | nih.gov |

| Phenylsulfonylhydrazone hybrids | Cytotoxicity (MTT assay) | Compound 3b demonstrated the highest potency against MCF-7 cells with an IC50 of 4.0 μM. | mdpi.com |

General In Vivo Animal Models for Systemic Biological Assessment and Pharmacological Characterization

The systemic biological assessment and pharmacological characterization of novel chemical entities are crucial steps in the drug discovery process. For compounds built around the indole-acetic acid ethyl ester scaffold, various in vivo animal models can be employed to evaluate their therapeutic potential across different disease areas. The choice of model is dictated by the specific biological activity being investigated, which for many indole derivatives includes anti-inflammatory and anticancer properties. nih.govnih.gov

Anti-inflammatory Activity Assessment:

A common and well-established model for evaluating the anti-inflammatory potential of indole derivatives is the carrageenan-induced paw edema model in rodents, typically mice or rats. nih.govresearchgate.net In this model, a localized inflammatory response is induced by injecting carrageenan into the paw of the animal. The efficacy of a test compound, such as a derivative of this compound, is determined by its ability to reduce the resulting swelling compared to a control group. nih.gov This model is valuable for assessing acute anti-inflammatory effects.

For chronic inflammation, models such as adjuvant-induced arthritis in rats are often utilized. These models mimic some aspects of human rheumatoid arthritis and allow for the evaluation of a compound's long-term efficacy and its impact on disease progression.

Analgesic and Antipyretic Activity Screening:

In conjunction with anti-inflammatory studies, the analgesic (pain-relieving) and antipyretic (fever-reducing) properties of indole derivatives are often assessed. The hot-plate method in mice is a standard for evaluating central analgesic activity, where the latency period for the animal to respond to a heat stimulus is measured after administration of the test compound. researchgate.net To assess antipyretic effects, fever can be induced in animals, for example, by using Brewer's yeast, and the ability of the compound to reduce the elevated body temperature is monitored. researchgate.net

Anticancer Activity Evaluation:

The evaluation of the anticancer potential of indole-based compounds often involves the use of xenograft models in immunocompromised mice. nih.gov In these models, human cancer cell lines are implanted into the mice, and the effect of the test compound on tumor growth is monitored over time. nih.gov For instance, a mouse model of paclitaxel-resistant colon cancer has been used to evaluate the efficacy of certain indole derivatives. nih.gov The choice of the cancer cell line for implantation would be guided by in vitro screening data that suggests sensitivity to the specific indole-acetic acid ethyl ester derivative. Furthermore, transgenic animal models, such as the transgenic adenocarcinoma of the mouse prostate (TRAMP) model, can be employed to study the effect of these compounds on tumor development in a more physiologically relevant context. rsc.org

The following interactive table summarizes representative in vivo models applicable for the evaluation of indole derivatives.

| Biological Activity | Animal Model | Endpoint Measured | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema (mice/rats) | Reduction in paw swelling | nih.govresearchgate.net |

| Analgesic | Hot-plate test (mice) | Increased latency to heat stimulus | researchgate.net |

| Antipyretic | Brewer's yeast-induced pyrexia (rats/mice) | Reduction in rectal temperature | researchgate.net |

| Anticancer | Human tumor xenografts (immunocompromised mice) | Inhibition of tumor growth | nih.gov |

| Anticancer | Transgenic adenocarcinoma of the mouse prostate (TRAMP) | Delay in tumor proliferation and growth arrest | rsc.org |

Pharmacokinetic and Toxicological Studies:

Beyond efficacy studies, in vivo animal models are essential for characterizing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and assessing the potential toxicity of indole-acetic acid ethyl ester derivatives. These studies are critical for determining the compound's drug-like properties and safety profile.

Development of Indole-Based Chemical Probes for Biological Research

The indole scaffold is a versatile platform for the development of chemical probes, which are powerful tools for studying biological processes in vitro and in vivo. mskcc.org The inherent fluorescence of some indole derivatives makes them particularly attractive for creating fluorescent probes for bioimaging. mdpi.com While specific examples of chemical probes derived directly from "this compound" are not extensively documented, the general principles of indole-based probe design can be applied to this scaffold.

Fluorescent Probes for Bioimaging:

The development of fluorescent probes often involves the design of molecules with a donor-π-acceptor (D-π-A) architecture to achieve desirable photophysical properties. mdpi.com The indole nucleus can serve as an excellent electron donor. By strategically introducing electron-withdrawing groups and extending the π-conjugation, it is possible to tune the fluorescence emission to longer wavelengths, which is advantageous for in vivo imaging due to reduced photodamage and background autofluorescence. mdpi.com For example, styrylcyanine-based pH probes have been developed from non-N-substituted indole derivatives. mdpi.com

Hypothetically, the this compound scaffold could be functionalized to create novel fluorescent probes. The ethyl ester group could be modified or replaced with fluorophores, or the indole ring itself could be chemically altered to enhance its intrinsic fluorescence. For instance, the synthesis of fluorescent indole nucleoside analogues has been reported, demonstrating the chemical tractability of modifying the indole core for probe development. nih.gov

Probes for Studying Biosynthesis and Molecular Interactions:

Isotopically labeled compounds are invaluable chemical probes for elucidating metabolic pathways. For example, deuterium-labeled indole-3-acetic acid has been synthesized for use in mass spectrometric assays to study its biosynthesis. nih.gov A similar approach could be applied to this compound to trace its metabolic fate and identify its interacting partners in biological systems.

Furthermore, the indole-acetic acid scaffold can be incorporated into the design of biosensors. For example, an indole-responsive whole-cell biosensor has been developed based on an inducible gene expression system from Pseudomonas putida KT2440. mdpi.com This highlights the potential for creating sophisticated biological tools based on the indole framework.

The following table outlines potential strategies for the development of chemical probes from the indole-acetic acid ethyl ester scaffold based on existing research on related indole compounds.

| Probe Type | Design Strategy | Potential Application | Reference |

| Fluorescent Probe | Introduction of a fluorophore or modification of the indole core to enhance fluorescence. | Bioimaging of cells and tissues. | mdpi.comnih.gov |

| Isotope-Labeled Probe | Incorporation of stable isotopes (e.g., Deuterium (B1214612), 13C) into the molecule. | Mass spectrometry-based metabolic studies. | nih.govresearchgate.net |

| Biosensor Component | Use as a recognition element in a biosensor system. | Detection and quantification of specific biological interactions. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1H-indol-6-yl)-acetic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The esterification of indole derivatives typically involves coupling acetic acid derivatives with ethanol under acidic or basic catalysis. For example, using Cs₂CO₃ in DMF at 55°C under N₂ atmosphere achieved a 65.3% yield for a structurally similar indole ester . Alternative methods include sulfuric acid-catalyzed esterification (e.g., ethyl acetate synthesis), though indole sensitivity may require milder conditions to avoid decomposition . Purity can be monitored via GC (>99.5% purity criteria) and TLC (Rf = 0.55 in PE/EtOAc) .

Q. How can spectroscopic techniques (e.g., GC, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- GC : Verify purity (>99.5%) and detect residual solvents or byproducts using columns like HP-5 or DB-WAX .

- IR : Identify ester carbonyl (C=O) stretches near 1740–1720 cm⁻¹ and indole N-H stretches at ~3400 cm⁻¹ .

- MS : Confirm molecular weight via electron ionization (EI-MS), where the parent ion [M⁺] should align with the molecular formula (C₁₂H₁₃NO₂, m/z 203.24) .

Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining reproducibility?

- Methodological Answer : Key factors include:

- Catalyst Selection : Cs₂CO₃ or K₂CO₃ for base-mediated reactions to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates but require rigorous drying to prevent hydrolysis .

- Temperature Control : Maintain 55–60°C for optimal kinetics without thermal degradation .

Advanced Research Questions

Q. How can contradictory data on esterification yields (e.g., 40–65%) be resolved when varying catalysts or solvents?

- Methodological Answer : Contradictions often arise from differences in:

- Substrate Accessibility : Steric hindrance at the indole C6 position may reduce reactivity compared to simpler esters .

- Catalyst Efficiency : Cs₂CO₃ outperforms weaker bases (e.g., Na₂CO₃) in deprotonating indole NH groups, enhancing nucleophilicity .

- Moisture Sensitivity : Trace water in solvents can hydrolyze intermediates; anhydrous DMF and N₂ atmosphere improve consistency .

Q. What strategies enhance regioselectivity in alkylation/esterification reactions involving indole derivatives?

- Methodological Answer :

- Directing Groups : Electron-withdrawing groups (e.g., methoxy at C6) can direct alkylation to specific positions .

- Protection/Deprotection : Temporarily protecting the indole NH with Boc groups prevents unwanted side reactions during esterification .

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity by enabling precise temperature control .

Q. How does the electronic environment of the indole ring influence the stability of this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The indole NH protonates, increasing ring electrophilicity and risking ester hydrolysis. Stability tests in pH 1–3 buffers (e.g., HCl/NaCl) are recommended .

- Basic Conditions : High pH (>10) cleaves the ester bond via nucleophilic attack; stability assays in NaOH/EtOH (0.1M) quantify degradation rates .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cancer Cell Lines : MTT assays on HeLa or MCF-7 cells to assess cytotoxicity (IC₅₀ values) .

- Enzyme Inhibition : Screening against COX-2 or acetylcholinesterase via fluorometric/colorimetric kits .

Data Analysis & Optimization

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare DSC (Differential Scanning Calorimetry) data with literature values .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., ester conformation) .

- Batch Variability : Test multiple synthetic batches to identify impurities (e.g., unreacted indole) via HPLC .

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.